Yubeinine

muscarinic receptor pharmacology tracheal smooth muscle structure-activity relationship

Yubeinine (CAS 157478-01-8, synonym: 3-Epiimperialine) is a cevanine-type isosteroidal alkaloid with molecular formula C₂₇H₄₃NO₃ and molecular weight 429.64 g/mol, primarily isolated from the bulbs of Fritillaria yuminensis and Fritillaria pallidiflora (Liliaceae). It is the C-3 epimer of imperialine (sipeimine), differing solely in the stereochemical configuration at the 3-position hydroxyl group (3α-OH in yubeinine vs.

Molecular Formula C27H43NO3
Molecular Weight 429.6 g/mol
Cat. No. B8117255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYubeinine
Molecular FormulaC27H43NO3
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
InChIInChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16+,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
InChIKeyIQDIERHFZVCNRZ-MWNPEGAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yubeinine Procurement Guide: Steroidal Alkaloid Baseline for Respiratory & Hepatoprotective Research


Yubeinine (CAS 157478-01-8, synonym: 3-Epiimperialine) is a cevanine-type isosteroidal alkaloid with molecular formula C₂₇H₄₃NO₃ and molecular weight 429.64 g/mol, primarily isolated from the bulbs of Fritillaria yuminensis and Fritillaria pallidiflora (Liliaceae) [1][2]. It is the C-3 epimer of imperialine (sipeimine), differing solely in the stereochemical configuration at the 3-position hydroxyl group (3α-OH in yubeinine vs. 3β-OH in imperialine) . This single stereochemical inversion has significant consequences for receptor pharmacology, transporter interaction profile, and therapeutic indication scope, distinguishing yubeinine from the more extensively studied Fritillaria alkaloids such as imperialine, verticine, and verticinone [3].

Why Imperialine, Verticine, or Verticinone Cannot Substitute for Yubeinine in Targeted Research Programs


Fritillaria isosteroidal alkaloids share a common cevanine skeleton but exhibit profound functional divergence driven by stereochemical variations at C-3 and C-20, oxidation state at C-6, and D/E ring junction configuration [1]. Yubeinine (3α-OH) is the C-3 epimer of imperialine (3β-OH), and this single stereochemical difference fundamentally alters muscarinic receptor subtype selectivity: imperialine is a selective M2 receptor antagonist (EC₅₀ 4.19 μM on tracheal rings) with no M3 activity, while 3β-acetylimperialine (a derivative with modified 3-position) shifts selectivity entirely to M3 receptors (IC₅₀ 5.26 μM on [Ca²⁺]ᵢ transient) [2]. Furthermore, yubeinine is one of only four alkaloids—out of 160 screened—that significantly inhibits OATP1B1 transport activity (>50%), a property not shared by the major Fritillaria alkaloids imperialine, verticine, or verticinone [3]. Yubeinine is also the sole Fritillaria alkaloid with patent-protected application in non-alcoholic fatty liver disease (NAFLD), supported by in vivo efficacy data in a high-fat diet rat model, an indication entirely absent for its structural analogs [4]. These stereochemistry-driven differences in receptor pharmacology, transporter interaction, and therapeutic indication scope make generic substitution scientifically unsound.

Yubeinine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. Fritillaria Alkaloid Comparators


C-3 Epimerization Abolishes M2 Muscarinic Receptor Agonism: Yubeinine vs. Imperialine

Yubeinine is the C-3 epimer of imperialine (3α-OH vs. 3β-OH). Imperialine acts as a selective M2 muscarinic receptor antagonist with an EC₅₀ of 4.19 μM on carbachol-precontracted guinea-pig tracheal rings, potently elevating cAMP formation in CHO-hM2 cells while showing no antagonism of M3-mediated [Ca²⁺]ᵢ transient [1]. In the 2017 Li et al. study, yubeinine (compound 4) was co-isolated alongside sinpeinine A (compound 3) from F. pallidiflora; only sinpeinine A demonstrated apparent tracheal relaxation on isolated tracheal preparations, with yubeinine itself not exhibiting this M2-mediated relaxant activity in the same assay system [2]. This stereochemistry-driven loss of M2 activity is consistent with the Lin et al. (2006) finding that 3β-acetylimperialine—modified at the same 3-position—shifts from M2 to M3 selectivity (IC₅₀ 5.26 μM) and that the free 3β-OH group is essential for M2 receptor interaction [1]. The 3α-OH configuration of yubeinine therefore defines a distinct pharmacological profile that fundamentally differs from imperialine's M2-selective mechanism.

muscarinic receptor pharmacology tracheal smooth muscle structure-activity relationship

OATP1B1 Transporter Inhibition: Yubeinine Among Top 2.5% of 160 Alkaloids Screened

In a 2025 study by Sun et al. screening 160 structurally diverse alkaloids for OATP1B1 inhibition, only four compounds significantly inhibited OATP1B1 transport activity (>50% inhibition in OATP1B1-HEK293 cells), and yubeinine was among them [1]. The other three active alkaloids were dihydroberberine, deacetyltaxol, and dihydrocapsaicin—none of which are Fritillaria-derived isosteroidal alkaloids. This places yubeinine in the top 2.5% of all alkaloids tested for OATP1B1 interaction. OATP1B1 is a liver-specific uptake transporter critically involved in hepatic clearance of statins, angiotensin II receptor blockers, and methotrexate; its inhibition reduces OATP1B1-mediated uptake of hepatotoxic substrates such as microcystin-LR, thereby decreasing cellular toxicity [1]. In bosentan-induced liver injury models, OATP1B1-inhibiting alkaloids reduced serum total bile acid (TBA) levels and liver bosentan concentration [1]. While the study did not report the exact IC₅₀ value for yubeinine on OATP1B1, its classification among the four most potent OATP1B1 inhibitors out of 160 alkaloids represents a >40-fold enrichment relative to the screening library average and a clear differentiation from other Fritillaria alkaloids (imperialine, verticine, verticinone, peimisine) which were not identified as significant OATP1B1 inhibitors in this comprehensive screen.

OATP1B1 drug transporter interaction hepatoprotection drug-induced liver injury

NAFLD Hepatoprotection In Vivo: Yubeinine's Unique Indication vs. No NAFLD Data for Imperialine, Verticine, or Verticinone

Chinese patent CN111870599A (Zhejiang Chinese Medical University, 2020) discloses that yubeinine, administered to high-fat diet (HFD)-induced NAFLD Sprague-Dawley rats, improves hepatocyte lipid deposition, reduces inflammatory cell infiltration, ameliorates liver injury, improves body weight, normalizes blood lipid profiles, reduces systemic oxidative stress, and decreases inflammatory factor release [1]. The patent includes a controlled experimental design: male SD rats (180-200 g, 8 weeks old) were divided into five groups (control, HFD model, HFD + yubeinine low-dose, HFD + yubeinine middle-dose, HFD + yubeinine high-dose), with 10 animals per group [1]. This represents the only patent-protected in vivo hepatoprotective indication for any Fritillaria isosteroidal alkaloid. In contrast, imperialine, verticine, and verticinone have been extensively studied for antitussive, expectorant, and anti-inflammatory activities in respiratory models [2], but no published study or patent demonstrates their efficacy in NAFLD models. The structural basis for this indication specificity likely stems from yubeinine's OATP1B1 inhibitory activity (see Evidence Item 2), which is mechanistically linked to reduced hepatic uptake of lipotoxic bile acids and hepatoprotection [3].

NAFLD steatohepatitis hepatoprotection in vivo pharmacology

Tracheal Relaxation: Sinpeinine A as Active Principle vs. Yubeinine as Co-Isolated Inactive Alkaloid (2017 Li et al.)

The 2017 study by Li et al. isolated six compounds from F. pallidiflora bulbs: yibeinone E (1), zhebeinone 3-O-β-D-glucoside (2), sinpeinine A (3), yubeinine (4), ebeinone (5), and delavinone (6) [1]. Bioassay results explicitly state that 'Compound 3 showed an apparent relaxation effect on isolated tracheas' [1]. Yubeinine (compound 4) was co-isolated in the same fractionation but was not reported to exhibit tracheal relaxant activity in this assay system. This is consistent with the mechanistic data from Lin et al. (2006) showing that the M2-selective relaxant activity of cevanine alkaloids depends on the 3β-OH configuration present in imperialine and sinpeinine A, which yubeinine lacks due to its 3α-OH epimeric configuration [2]. For researchers seeking tracheal relaxant activity from F. pallidiflora alkaloids, sinpeinine A is the active principle; yubeinine should be selected for its distinct non-tracheal pharmacological profile (OATP1B1 inhibition, NAFLD hepatoprotection).

tracheal relaxation Fritillaria pallidiflora bioassay-guided fractionation

Intra-Class Tracheobronchial Relaxation Potency Ranking: Imperialine > Verticine ≅ Verticinone > Ebeiedine > Puqietinone (Yubeinine Not in M2-Mediated Relaxation Class)

Chan et al. (2011) established a quantitative potency ranking for five major Fritillaria alkaloids on rat isolated tracheal and bronchial preparations pre-contracted with carbachol: imperialine (IMP) > verticine (VER) ≅ verticinone (VERN) > ebeiedine (EBE) > puqietinone (PUQ) [1]. Imperialine, verticine, and verticinone (≥1 μmol·L⁻¹) elicited parallel rightward shifts of the carbachol concentration-response curve, demonstrating competitive muscarinic antagonism [1]. Yubeinine was not included in this comparative study; however, based on the direct evidence from Lin et al. (2006) and Li et al. (2017) showing that the 3α-OH epimer lacks M2-mediated tracheal relaxant activity, yubeinine would not be expected to rank within this M2/M3-mediated relaxation potency hierarchy [2][3]. This class-level inference confirms that yubeinine operates through pharmacologically distinct mechanisms (OATP1B1 inhibition, non-M2 pathways) relative to the canonical Fritillaria alkaloid tracheal relaxants. The potency ranking serves as a reference framework: imperialine (EC₅₀ 4.19 μM on tracheal rings) is the most potent M2-selective relaxant; yubeinine is the preferred choice when M2-mediated activity is to be excluded or when OATP1B1-mediated hepatoprotection is the experimental objective.

Fritillaria alkaloid potency ranking tracheobronchial relaxation competitive muscarinic antagonism

Yubeinine Procurement Application Scenarios: Where Evidence Supports Prioritization Over Imperialine, Verticine, and Verticinone


Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Hepatoprotection Research

Yubeinine is the only Fritillaria alkaloid with patent-protected in vivo efficacy in a high-fat diet-induced NAFLD rat model (CN111870599A), demonstrating multi-pathway hepatoprotection including reduction of hepatic lipid deposition, inflammatory infiltration, oxidative stress, and serum lipid normalization [1]. No NAFLD data exist for imperialine, verticine, or verticinone, whose pharmacological profiles are confined to respiratory indications [2]. Researchers investigating metabolic liver disease should procure yubeinine exclusively; substitution with other Fritillaria alkaloids would lack any evidence foundation for this indication.

OATP1B1 Transporter Pharmacology and Drug-Induced Liver Injury (DILI) Studies

Yubeinine is one of only four alkaloids (out of 160 screened) demonstrating >50% OATP1B1 transport inhibition in vitro, a property mechanistically linked to reduced hepatic uptake of hepatotoxins and protection against bosentan-induced liver injury [3]. Major Fritillaria comparator alkaloids (imperialine, verticine, verticinone) were not identified as significant OATP1B1 inhibitors in this comprehensive screen. For transporter pharmacology, herb-drug interaction prediction, and DILI mitigation research, yubeinine is the Fritillaria alkaloid of choice [3].

Muscarinic Receptor Subtype Selectivity and Stereochemistry-SAR Studies

The C-3 epimerization distinguishes yubeinine (3α-OH, no M2 activity) from imperialine (3β-OH, selective M2 antagonist with EC₅₀ 4.19 μM) [4][5]. Yubeinine serves as a stereochemical probe to investigate how C-3 configuration dictates muscarinic receptor subtype engagement, calcium signaling, and cAMP modulation. Research programs studying the structural determinants of M2 vs. M3 selectivity in cevanine alkaloids require both yubeinine and imperialine for paired epimer comparisons [4].

Fritillaria Species Authentication and Quality Control Marker Development

Yubeinine is a species-associated alkaloid isolated from F. yuminensis and F. pallidiflora, two Fritillaria species that are frequently involved in commercial adulteration of high-value Fritillariae Cirrhosae Bulbus (Chuanbeimu) [6][7]. Its presence or absence can serve as a chemotaxonomic marker to distinguish F. pallidiflora/yuminensis-derived material from authentic F. cirrhosa-derived material, where imperialine and verticine dominate [7]. Analytical laboratories and quality control groups developing LC-MS/MS authentication methods for Beimu herbal products should include yubeinine as a species-specific discriminative marker.

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